(2R,3S)-EHNA hydrochloride is a hydrochloride salt obtained by reaction of (2R,3S)-EHNA with one equivalent of hydrochloric acid. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It contains a (2R,3S)-EHNA(1+).
Related Compounds
Adenosine
Relevance: Adenosine is the natural substrate of adenosine deaminase (ADA), the enzyme inhibited by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride []. Inhibiting ADA with erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride leads to increased adenosine levels, potentiating adenosine's effects. Several studies demonstrate this, with erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride enhancing adenosine's antiarrhythmic effect [], potentiating adenosine-mediated suppression of NO production [], and influencing adenosine's impact on lymphocyte blastogenesis [].
Inosine
Relevance: Inosine is the direct product of the ADA-catalyzed reaction involving adenosine []. By inhibiting ADA, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride indirectly influences inosine levels. Research suggests that inosine might mediate some protective effects attributed to adenosine, particularly in conditions like ischemia-reperfusion injury [].
Hypoxanthine arabinoside (ara-H)
Relevance: Research indicates that ara-H is a primary metabolite of 6-methoxypurine arabinoside (ara-M), an antiviral agent []. Interestingly, erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride significantly decreases ara-M's metabolism, implying shared metabolic pathways or enzyme involvement []. This connection highlights the potential for metabolic interactions involving erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride and structurally similar compounds.
N6-Cyclopentyladenosine (CPA)
Relevance: CPA, as an A1 agonist, helps elucidate the complex interplay between different adenosine receptor subtypes influenced by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride. Studies show CPA, alongside the A2 receptor agonist CGS 21680, elicits excitatory effects on synaptic transmission, similar to adenosine, highlighting the diverse downstream effects mediated by adenosine receptors following erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride-induced ADA inhibition [].
Relevance: Similar to CPA, CGS 21680 helps dissect the specific contributions of individual adenosine receptors following erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride treatment. Studies using CGS 21680 demonstrate its role in augmenting ghrelin release [] and influencing T-cell function [], further illustrating the intricate network of adenosine signaling pathways modulated by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride.
Deoxycoformycin
Relevance: Deoxycoformycin serves as a direct comparator to erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, highlighting the pharmacological relevance of ADA inhibition. Both compounds demonstrate comparable effects on ara-M metabolism [], emphasizing the significant role of ADA inhibition in modulating purine metabolism.
8-(p-Sulfophenyl)theophylline (8-SPT)
Relevance: 8-SPT acts as a valuable tool to differentiate between adenosine receptor-mediated and non-receptor-mediated effects of adenosine and its analogues. For instance, 8-SPT does not affect adenosine or inosine-induced cytoprotection in liver cells [], suggesting mechanisms independent of direct receptor activation. This distinction is crucial for understanding the broader physiological effects of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride-induced increases in adenosine.
N6-(Dimethoxyphenyl)-ethyl]adenosine (DPMA)
Relevance: DPMA's activity as an A2A agonist contributes to understanding the specific signaling pathways involved in adenosine-mediated responses following erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride treatment. Research shows DPMA effectively increases cAMP accumulation [] and influences NO production [], further emphasizing the intricate link between ADA inhibition, adenosine signaling, and downstream physiological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.
(2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.
Type II positive allosteric modulator of α7 nACh receptors (pEC50 = 5.5). Displays no agonist activity at α7 receptors at concentrations up to 0.1 mM; potentiates agonist-evoked responses and reduces rate of desensitization of α7 nAChRs. Exhibits potency and efficacy similar to PNU 120596.
4BP-TQS is an allosteric agonist of α7 subunit-containing neuronal nicotinic acetylcholine receptors (nAChRs). It activates human α7 subunit-containing nAChRs expressed in X. laevis oocytes more potently than acetylcholine ( EC50s = 17 and 128 µM, respectively). It is selective for α7 subunit-containing nAChRs, having no activity for α1β1δε-, α3β4-, and α4β2 subunit-containing nAChRs at 100 µM. 4BP-TQS (10 µM) potentiates acetylcholine-induced activation of α7 subunit-containing nAChRs by greater than 540-fold in X. laevis oocytes. It activates wild-type α7 subunit-containing nAChRs and nAChRs containing the α7 subunit and W148F, but not M253L, mutations in X. laevis oocytes. Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
Meso-tetrakis(N-methyl-4-pyridyl)porphine tetrakis(p-toluenesulfonate) is an organosulfonate salt that is the tetrakis(p-toluenesulfonate) salt of meso-tetrakis(N-methyl-4-pyridyl)porphine. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor, an angiogenesis inhibitor, an antineoplastic agent and a photosensitizing agent. It contains a meso-tetrakis(N-methyl-4-pyridyl)porphine(4+).
SCH 529074 is a small molecule activator of p53, a tumor suppressor that is mutated or non-functional in 50% of human tumors. SCH 529074 restores DNA binding activity and increases DNA binding affinity of two recombinant GST fusion mutant p53 DNA binding domains (R273H and R249S) in an electrophoretic mobility shift assay with Kd values of 0.6740 and 0.4313, respectively. It also stimulates DNA binding activity and prevents human double minute-2 (Hdm-2) ubiquitination of wild-type p53 in vitro. SCH 29074 reduces proliferation of tumor cell lines with mutant and wild-type p53 (EC50s = 400-3,700 nM), with the p53 mutant cell lines being the most sensitive. In vivo, SCH 529074 reduces tumor growth in a DLD-1 human colorectal cancer xenograft model in mice in a dose-dependent manner. Activator of Mutant p53, Restoring Growth-suppressive Function to Mutant p53 and Interrupting HDM2-mediated Ubiquitination of Wild Type p53 Restores mutant p53 activity. Binds p53 DNA binding domain (Kd = 1-2 μM) and restores wild-type function to many oncogenic mutants by acting as a chaperone. Inhibits ubiquitination of p53 by HDM2. Triggers apoptosis in tumor cell lines and reduces tumor growth in a xenograft model.
GPR35 agonist. Induces GPR35 internalization and activates ERK1/2 (EC50 values are 22 and 65 nM respectively). Mediates recruitment of β-arrestin2 to GPR35. Also exhibits antinociceptive effects in a mouse model of visceral pain.